REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH:11]=[O:12].CI.[C:15]([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CCOC(C)=O.O>[CH3:15][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[C:3]([CH:11]=[O:12])[CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)C=O
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
790 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried under anhy
|
Type
|
FILTRATION
|
Details
|
Na2SO4 (500 mg), filtered
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel flash chromatography with 0-20% EtOAc/heptane as the eluent
|
Type
|
CUSTOM
|
Details
|
The product fractions are collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)F)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 710 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |